molecular formula C12H9FO2 B6370011 2-(4-Fluoro-2-hydroxyphenyl)phenol CAS No. 1178514-00-5

2-(4-Fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6370011
CAS No.: 1178514-00-5
M. Wt: 204.20 g/mol
InChI Key: TYWDYCWZVPKKBS-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-hydroxyphenyl)phenol is a fluorinated phenolic compound characterized by a phenol core substituted with a 4-fluoro-2-hydroxyphenyl group. This structure imparts unique electronic and steric properties due to the interplay of the fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capability. Such compounds are often used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their tunable reactivity and biological interactions .

Properties

IUPAC Name

5-fluoro-2-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWDYCWZVPKKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683459
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178514-00-5
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .

Industrial Production Methods

Industrial production of 2-(4-Fluoro-2-hydroxyphenyl)phenol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluoro-2-hydroxyphenyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(4-Fluoro-2-hydroxyphenyl)phenol with key structural analogues, emphasizing substituent positioning and functional group variations:

Compound Name Molecular Formula Substituent Features Key Properties
2-(4-Fluoro-2-hydroxyphenyl)phenol C₁₂H₉FO₂ - Fluorine at para position
- Hydroxyl at ortho position
High polarity, potential for intramolecular hydrogen bonding, enhanced stability under acidic conditions
2-Fluoro-4-(2-hydroxymethylphenyl)phenol C₁₃H₁₁FO₂ - Fluorine at para
- Hydroxymethyl at ortho
Greater steric bulk; used in polymer chemistry and enzyme inhibition studies
4-Fluoro-2-(propan-2-yloxy)phenol C₉H₁₁FO₂ - Fluorine at para
- Isopropyl ether at ortho
Improved lipophilicity; utilized in drug delivery systems
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol C₁₃H₁₁ClFO - Chlorine at ortho
- Fluoro-methyl at meta
Higher electrophilicity; used in agrochemical synthesis
2,4-Difluorophenol C₆H₄F₂O - Fluorine at ortho and para Lower acidity (pKa ~8.3) compared to non-fluorinated phenols; solvent in specialty reactions

Electronic and Reactivity Differences

  • Fluorine vs. Chlorine: The fluorine atom in 2-(4-Fluoro-2-hydroxyphenyl)phenol enhances electron-withdrawing effects, stabilizing negative charges in deprotonated states. This contrasts with chloro-substituted analogues (e.g., 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol), where chlorine’s larger atomic size reduces electronegativity but increases polarizability, favoring nucleophilic substitutions .
  • Hydroxyl Group Positioning: The ortho-hydroxyl group in the compound facilitates intramolecular hydrogen bonding with the adjacent fluorine, reducing solubility in nonpolar solvents compared to para-substituted derivatives like 4-Fluoro-2-(propan-2-yloxy)phenol .

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